molecular formula C5H11NO B2534792 2-Pentanone oxime CAS No. 623-40-5

2-Pentanone oxime

Cat. No.: B2534792
CAS No.: 623-40-5
M. Wt: 101.15 g/mol
InChI Key: FWSXGNXGAJUIPS-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Oxime and Hydroxylamine (B1172632) Chemistry

Oximes and hydroxylamines are pivotal classes of compounds in organic chemistry. mdpi.com Hydroxylamines (NH2OH and its derivatives) are nucleophiles that react with aldehydes and ketones to form aldoximes and ketoximes, respectively. masterorganicchemistry.com This reaction is a cornerstone of carbonyl chemistry and provides a reliable method for the synthesis of oximes.

N-(pentan-2-ylidene)hydroxylamine serves as a quintessential example of a simple, aliphatic ketoxime. Its structure, featuring a propyl and a methyl group attached to the imine carbon, provides a non-complex framework to study the intrinsic reactivity of the C=N-OH group without overwhelming steric or electronic influences from more complex substituents. This simplicity is advantageous for isolating and understanding the fundamental mechanistic pathways of oxime reactions.

Significance of the Oxime Functional Group in Modern Organic Synthesis

The oxime functional group is a versatile synthon in modern organic synthesis, participating in a wide array of chemical transformations. mdpi.com One of the most notable reactions of oximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.comnih.govwikipedia.org This reaction is of significant industrial importance, for instance, in the production of caprolactam, the precursor to Nylon 6. wikipedia.org

Furthermore, the N-O bond in oximes is relatively weak, enabling its cleavage to generate iminyl radicals, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles. mdpi.com Oximes can also be reduced to amines or undergo various cycloaddition reactions, highlighting their utility in constructing diverse molecular architectures. The reactivity of the oxime group can be fine-tuned by derivatization, for example, by converting the hydroxyl group into a better leaving group to facilitate reactions like the Beckmann rearrangement. masterorganicchemistry.com

N-(pentan-2-ylidene)hydroxylamine as a Fundamental System for Mechanistic Studies

The relatively simple and well-defined structure of N-(pentan-2-ylidene)hydroxylamine makes it an excellent model system for elucidating the mechanisms of various organic reactions.

Mechanistic Insights from the Beckmann Rearrangement: The Beckmann rearrangement of N-(pentan-2-ylidene)hydroxylamine can theoretically yield two different amides, N-propylacetamide or N-methylpropionamide, depending on which alkyl group migrates. masterorganicchemistry.com The stereochemistry of the starting oxime, specifically the group anti-periplanar to the hydroxyl group, dictates the migratory aptitude and thus the product distribution. wikipedia.org Studying the rearrangement of N-(pentan-2-ylidene)hydroxylamine under various acidic conditions allows for a detailed investigation of the factors controlling this stereospecific migration, providing fundamental insights into the reaction mechanism. masterorganicchemistry.comwikipedia.org

Kinetic and Stereochemical Studies: Although specific kinetic studies on N-(pentan-2-ylidene)hydroxylamine are not extensively documented in readily available literature, the principles of kinetic analysis of oxime formation and hydrolysis can be applied. The formation of N-(pentan-2-ylidene)hydroxylamine from 2-pentanone and hydroxylamine is a reversible reaction whose rate is pH-dependent. Mechanistic studies on the hydrolysis of oximes, which is the reverse reaction, often utilize simple aliphatic ketoximes to understand the role of acid catalysis and the stability of intermediates. organic-chemistry.org The stereoselective synthesis of either the (E)- or (Z)-isomer of N-(pentan-2-ylidene)hydroxylamine and the subsequent analysis of their respective reaction products can provide crucial information about the stereochemical course of a reaction.

Probing Reaction Pathways: The reactions of N-(pentan-2-ylidene)hydroxylamine can be used to probe different reaction pathways. For instance, its behavior under various oxidative or reductive conditions can help in understanding the reactivity of the C=N bond versus the N-O bond. Recent studies on the cleavage of ketoximes to their parent ketones have utilized various aliphatic oximes to understand the reaction mechanism, including the source of the oxygen atom in the final product through isotopic labeling studies. rsc.org While not specifically mentioning N-(pentan-2-ylidene)hydroxylamine, the findings from these studies on similar simple ketoximes are directly applicable to understanding its potential reactivity.

Properties

CAS No.

623-40-5

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(NZ)-N-pentan-2-ylidenehydroxylamine

InChI

InChI=1S/C5H11NO/c1-3-4-5(2)6-7/h7H,3-4H2,1-2H3/b6-5-

InChI Key

FWSXGNXGAJUIPS-WAYWQWQTSA-N

Isomeric SMILES

CCC/C(=N/O)/C

Canonical SMILES

CCCC(=NO)C

solubility

not available

Origin of Product

United States

Advanced Synthetic Methodologies for N Pentan 2 Ylidene Hydroxylamine

Classical and Contemporary Approaches to Oxime Formation from Carbonyl Precursors

The formation of oximes from carbonyl compounds is a well-established transformation in organic synthesis. numberanalytics.comnumberanalytics.com These reactions are significant as oximes serve as versatile intermediates for synthesizing a range of nitrogen-containing compounds. ijprajournal.comnih.govresearchgate.net

Condensation Reactions with Hydroxylamine (B1172632) and its Salts

The most common method for preparing N-(pentan-2-ylidene)hydroxylamine is the condensation reaction of 2-pentanone with hydroxylamine or its salts, such as hydroxylamine hydrochloride. wikipedia.orgbyjus.com This reaction involves a nucleophilic attack of the hydroxylamine on the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the oxime. numberanalytics.com

CH3CH2CH2C(=O)CH3 + NH2OH → CH3CH2CH2C(=NOH)CH3 + H2O

Historically, this reaction was often performed by refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base like pyridine. nih.govresearchgate.net However, this classical method has drawbacks, including potentially long reaction times and the use of toxic solvents. nih.gov

Modern approaches have focused on developing more efficient and environmentally friendly procedures. These include solvent-free "grindstone" or mechanochemical methods where the reactants are ground together, often with a catalyst, to yield the product. nih.govresearchgate.net These solid-state reactions can be faster and produce higher yields. asianpubs.org

Catalytic Systems for Enhanced N-(pentan-2-ylidene)hydroxylamine Synthesis

Various catalysts can be employed to enhance the rate and efficiency of N-(pentan-2-ylidene)hydroxylamine synthesis. The reaction is generally catalyzed by both acids and bases. ijprajournal.com

Acid Catalysis: Acid catalysts, such as hydrochloric acid, protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxylamine. numberanalytics.com Oxalic acid has also been used effectively to catalyze the oximation of ketones in acetonitrile, leading to excellent yields. orientjchem.org

Base Catalysis: Base catalysts, like pyridine, can facilitate the reaction by deprotonating the hydroxylamine, increasing its nucleophilicity. numberanalytics.com Other bases, such as sodium carbonate, have been shown to be essential in certain solvent-free oximation reactions, significantly improving the yield. asianpubs.org

Metal-Based and Other Catalytic Systems: Recent research has explored a variety of catalytic systems to improve oxime synthesis. These include:

Bismuth(III) oxide (Bi₂O₃): Used in solvent-free grinding methods, Bi₂O₃ has proven to be an effective and environmentally friendly catalyst for the synthesis of both aldoximes and ketoximes. nih.gov

Titanium silicalite-1 (TS-1): In a process known as ammoximation, TS-1 can catalytically form hydroxylamine in situ, which then reacts with a ketone to produce the oxime. hydro-oxy.com

Gold-Palladium (AuPd) nanoparticles: Supported on titanium dioxide, these catalysts are highly effective for the direct synthesis of hydrogen peroxide, which is a key component in some ammoximation processes. hydro-oxy.com

Hyamine®: This phase-transfer catalyst has been used for the efficient synthesis of aldoximes in an aqueous medium at room temperature, offering high yields and short reaction times. yccskarad.com

The choice of catalyst often depends on the specific reaction conditions and the desired outcome, with a growing emphasis on green chemistry principles. ijprajournal.com

Exploration of Alternative Synthetic Pathways to N-(pentan-2-ylidene)hydroxylamine

While the condensation of 2-pentanone with hydroxylamine is the most direct route, alternative pathways to oximes exist, offering different starting materials and reaction mechanisms.

From Nitro Compounds: The reduction of nitro compounds can yield oximes. acs.org For instance, secondary nitroalkanes can be reduced to the corresponding ketoximes.

From other Oximes: O-acyl oximes can be converted back to the parent oxime under certain conditions, although this is often an undesired side reaction during other transformations. nih.gov

From Alkenes: The reaction of monosubstituted allenes with aqueous hydroxylamine can produce oximes. organic-chemistry.org

From Alcohols or Alkyl Halides: A two-step procedure involving substitution with a protected hydroxylamine derivative followed by deprotection can yield oximes from alcohols, alkyl halides, or alkyl sulfonates without the need for an external oxidant. organic-chemistry.org

From α-Acyl Oxime Esters: The generation of acyl radicals from the fragmentation of α-acyl oxime esters has been established as a synthetic route. nsf.gov

Via Nitrite (B80452) Reagents: Alkyl nitrites can react with carbon acids, such as ketones, in the presence of an acid to form oximes. wikipedia.org Similarly, sodium nitrite in acetic acid can be used to nitrosate active methylene (B1212753) compounds. wikipedia.org

These alternative methods provide flexibility in synthesis design, allowing for the use of different precursors and potentially avoiding the direct handling of hydroxylamine.

Optimization Strategies for Reaction Conditions and Yields in N-(pentan-2-ylidene)hydroxylamine Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-(pentan-2-ylidene)hydroxylamine. numberanalytics.com Key parameters include the choice of solvent, temperature, and pH.

Influence of Solvent Systems and Their Polarities

The solvent plays a critical role in oxime formation, influencing reaction rates and yields. numberanalytics.com The choice of solvent can affect the solubility of reactants and the stability of intermediates.

Solvent SystemObservationReference
Toluene (B28343) (apolar)Low yield (30%) of 4-nitrobenzaldehyde (B150856) oxime after 60 minutes. ias.ac.in
Methanol (B129727) (polar)Increased yield of 4-nitrobenzaldehyde oxime compared to toluene. ias.ac.in
Methanol/WaterSimilar yields to methanol but achieved in a shorter time. ias.ac.in
Mineral Water/MethanolHigh yield (99%) of 4-nitrobenzaldehyde oxime in 10 minutes. ias.ac.in
Aqueous MediumUse of water as a solvent offers a clean, economical, and environmentally safe protocol. yccskarad.com
Solvent-free (Grinding)Can lead to high yields in short reaction times, minimizing waste. nih.govasianpubs.org

The polarity of the solvent can have a significant impact. For instance, in the synthesis of aryl oximes, a switch from the apolar solvent toluene to the polar solvent methanol resulted in a notable increase in product yield. ias.ac.in Furthermore, using a mixture of methanol and water, or even mineral water, has been shown to be highly effective, suggesting that both polarity and the presence of certain ions can accelerate the reaction. ias.ac.in The use of aqueous media is a key aspect of green chemistry, often leading to enhanced reaction rates due to factors like hydrophobic packing and hydrogen bonding. yccskarad.com Solvent-free conditions, such as grinding, represent another green alternative that can be highly efficient. nih.govasianpubs.org

Temperature and pH Control for Reaction Selectivity

Careful control of temperature and pH is essential for achieving high selectivity and yield in oxime synthesis.

Temperature: While some classical methods involve refluxing at elevated temperatures, modern approaches often aim for room temperature synthesis to improve energy efficiency and minimize side reactions. nih.govresearchgate.netyccskarad.com For example, a process for preparing ketoximes from branched-chain ketones operates at a higher temperature range of 65° to 110° C. google.com In contrast, many newer methods, particularly those employing highly active catalysts or solvent-free conditions, proceed efficiently at ambient temperature. nih.govyccskarad.com

pH Control: The pH of the reaction mixture is a critical factor influencing the rate of oxime formation. numberanalytics.com The reaction is typically fastest under slightly acidic conditions, with an optimal pH often cited as being between 4 and 5. numberanalytics.comsciencemadness.org

Too Acidic (Low pH): If the pH is too low, the hydroxylamine can be fully protonated, rendering it non-nucleophilic and thus slowing down or stopping the reaction.

Too Basic (High pH): A high pH can also slow the reaction down, as there is insufficient acid to catalyze the dehydration of the intermediate carbinolamine. numberanalytics.com

The use of buffers, such as sodium acetate, is a common strategy to maintain the pH within the optimal range. sciencemadness.org In some preparations, the use of hydroxylammonium salts, like hydroxylammonium phosphate, can be convenient as their aqueous solutions naturally provide a pH around the optimum for oxime formation. sciencemadness.org In other systems, a base like sodium carbonate is necessary to neutralize the acid released from hydroxylamine hydrochloride and drive the reaction to completion. asianpubs.org

Role of Specific Catalysts and Additives

The synthesis of N-(pentan-2-ylidene)hydroxylamine, a significant chemical intermediate, is critically influenced by the choice of catalysts and additives. These components are pivotal in directing the reaction pathway, enhancing yield and selectivity, and promoting environmentally benign conditions. Research has explored a variety of catalytic systems, ranging from traditional acid and base catalysis to more advanced heterogeneous and biocatalytic methods. The primary route for its synthesis involves the condensation reaction between 2-pentanone and a hydroxylamine source. The efficiency of this transformation is largely dependent on the catalytic environment.

A notable advancement in the synthesis of N-(pentan-2-ylidene)hydroxylamine involves the use of heterogeneous catalysts, which offer advantages in terms of separation, reusability, and often, improved selectivity. One specific example is the use of a titanium-substituted faujasite-type zeolite catalyst (F-Ti-MOR). In a patented method, the ammoximation of 2-pentanone using this catalyst has been demonstrated to produce N-(pentan-2-ylidene)hydroxylamine with high yield and purity.

The reaction is typically carried out using aqueous ammonia (B1221849) and hydrogen peroxide as the hydroxylamine source in situ. The F-Ti-MOR catalyst, with a specific titanium content, facilitates the reaction at an elevated temperature. The catalyst's microporous structure and the presence of active titanium sites are crucial for the activation of the reactants and the subsequent formation of the oxime. The use of a molecular sieve as an additive can also be employed to control the reaction environment.

Detailed findings from a specific study utilizing an F-Ti-MOR catalyst are presented below:

CatalystReactantsReaction ConditionsYield (%)Purity (%)
F-Ti-MOR (3% Ti content)2-Pentanone, 13.6% Ammonia Water, 30% Hydrogen Peroxide70°C, 6 hours, vigorous stirring95.499

While the F-Ti-MOR catalyst has shown high efficacy, research into other catalytic systems continues, aiming to further optimize the synthesis of N-(pentan-2-ylidene)hydroxylamine. The exploration of different catalyst supports, active metal centers, and the influence of various additives are key areas of investigation. The goal is to develop even more efficient, cost-effective, and sustainable methods for the production of this important chemical compound.

Chemical Reactivity and Organic Transformations of N Pentan 2 Ylidene Hydroxylamine

Mechanistic Insights into the Electrophilic and Nucleophilic Character of the Oxime Moiety

The oxime moiety (C=N-OH) in N-(pentan-2-ylidene)hydroxylamine is ambidentate, meaning it can act as a nucleophile from two different atoms: the nitrogen and the oxygen. acs.org The nitrogen atom possesses a lone pair of electrons, making it a primary site for nucleophilic attack on electrophilic centers. khanacademy.org This nucleophilicity is fundamental to the formation of oximes from ketones and hydroxylamine (B1172632), where the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon. wikipedia.org

Conversely, the hydroxyl group (-OH) can be deprotonated, especially in the presence of a base, to form an oximate anion. This significantly enhances the nucleophilicity of the oxygen atom. acs.org This property allows oximes to participate in reactions such as O-alkylation and O-acylation. acs.org

The oxime group can also exhibit electrophilic character. numberanalytics.com Protonation of the hydroxyl group by an acid converts it into a good leaving group (H₂O), facilitating nucleophilic attack at the sp²-hybridized carbon. masterorganicchemistry.com Furthermore, coordination to a positively charged metal center can activate the C=N bond, making it more susceptible to nucleophilic attack. acs.org The N-O bond in oximes is relatively weak and can be cleaved under various conditions, including transition-metal catalysis or photoredox catalysis, often leading to the formation of reactive iminyl radicals. nsf.govsemanticscholar.org

Derivatization Reactions of N-(pentan-2-ylidene)hydroxylamine

The versatile reactivity of the oxime group allows for a wide range of derivatization reactions, transforming N-(pentan-2-ylidene)hydroxylamine into various other functional groups and molecular scaffolds.

Formation and Reactivity of Oxime Esters Derived from N-(pentan-2-ylidene)hydroxylamine

Oxime esters are significant derivatives of N-(pentan-2-ylidene)hydroxylamine, often used as precursors for generating nitrogen-centered radicals and in the synthesis of biologically active compounds. nih.govnih.gov They are typically synthesized by the esterification of the oxime's hydroxyl group with reagents like carboxylic acids or their derivatives. nih.gov The reactivity of these esters is dominated by the facile cleavage of the N-O bond, which can be initiated by heat, light, or transition metal catalysts. nsf.govnih.gov This cleavage generates an iminyl radical, which can undergo a variety of subsequent transformations, including intermolecular additions and intramolecular cyclizations. nsf.gov

The esterification of an oxime such as N-(pentan-2-ylidene)hydroxylamine generally proceeds via a nucleophilic acyl substitution mechanism. In acid-catalyzed esterification (Fischer esterification), the carboxylic acid is protonated, which activates the carbonyl group toward nucleophilic attack by the oxime's oxygen atom. rdd.edu.iqmasterorganicchemistry.com The reaction is reversible, and its rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. rdd.edu.iqresearchgate.net

Table 1: Factors Affecting Esterification Rate

Factor Effect on Rate Rationale
Temperature Increases Provides molecules with sufficient activation energy to react. rdd.edu.iq
Catalyst Conc. Increases A higher concentration of acid catalyst leads to a greater concentration of the protonated, more electrophilic species. rdd.edu.iq

| Reactant Ratio | Complex | Using an excess of one reactant can shift the equilibrium to favor product formation. rdd.edu.iq |

N-(pentan-2-ylidene)hydroxylamine exists as (E) and (Z) stereoisomers. The formation of oxime esters can, in principle, proceed with stereoselectivity, depending on the reaction conditions and the steric bulk of the reagents. pku.edu.cn The two isomers can exhibit different reaction rates, and the stereochemical integrity of the C=N bond may or may not be retained in the final product.

Methods have been developed for the stereoselective synthesis of either the (E) or (Z) isomer of oximes. researchgate.net For instance, treatment of an isomeric mixture with an anhydrous acid, such as HCl or BF₃, can lead to the precipitation of one isomer as an immonium complex, allowing for their separation and the stereoselective formation of derivatives. google.com While traditional synthesis often yields a mixture of isomers, specific catalytic systems, such as those using CuSO₄ and K₂CO₃, have been shown to promote the highly stereoselective conversion of ketones to their corresponding oximes. researchgate.net This control over the initial oxime stereochemistry is crucial for subsequent stereospecific reactions of the derived oxime esters.

Reductions of the N-(pentan-2-ylidene)hydroxylamine Oxime Group

The oxime group of N-(pentan-2-ylidene)hydroxylamine can be readily reduced to form the corresponding primary amine, pentan-2-amine. This transformation is a valuable synthetic route for the production of amines from ketones. wikipedia.org A variety of reducing agents can accomplish this reduction.

Common methods include:

Catalytic Hydrogenation: Using catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere.

Metal Hydride Reagents: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) are effective in reducing oximes to amines.

The choice of reagent and reaction conditions can sometimes influence the product distribution. For example, the reduction of aldoximes can sometimes yield secondary amines as byproducts, though conditions can be optimized to favor the primary amine. wikipedia.org

Table 2: Common Reagents for the Reduction of Ketoximes

Reagent(s) Product Typical Conditions
H₂ / Raney Ni Primary Amine Ethanol (B145695), H₂ pressure
H₂ / Pd/C Primary Amine Methanol (B129727), H₂ pressure
LiAlH₄ Primary Amine Diethyl ether or THF, followed by aqueous workup

Rearrangement Reactions Involving the N-(pentan-2-ylidene)hydroxylamine Scaffold

One of the most important reactions of ketoximes is the Beckmann rearrangement. masterorganicchemistry.com When treated with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or thionyl chloride), N-(pentan-2-ylidene)hydroxylamine can undergo rearrangement to form N-substituted amides. masterorganicchemistry.comorganic-chemistry.org

The mechanism involves the protonation of the hydroxyl group, which then departs as water. This is followed by the migration of the alkyl group that is in the anti-position to the departing hydroxyl group. masterorganicchemistry.com The resulting nitrilium ion is then attacked by water to yield the amide after tautomerization. masterorganicchemistry.com

For N-(pentan-2-ylidene)hydroxylamine, there are two possible products depending on which isomer, (E) or (Z), undergoes rearrangement:

Migration of the propyl group (from the (E)-isomer, where the propyl group is anti to the -OH) results in the formation of N-propylacetamide .

Migration of the methyl group (from the (Z)-isomer, where the methyl group is anti to the -OH) results in the formation of N-methylbutanamide .

This stereospecificity makes the Beckmann rearrangement a powerful tool for regioselective amide synthesis, provided the stereochemistry of the starting oxime is controlled. organic-chemistry.org

Cross-Coupling and Coupling-Type Reactions of N-(pentan-2-ylidene)hydroxylamine Derivatives

While specific data on the cross-coupling reactions of N-(pentan-2-ylidene)hydroxylamine is limited in publicly available literature, the reactivity of analogous aliphatic and aromatic oximes provides a strong indication of its potential. O-acylated or O-etherified derivatives of N-(pentan-2-ylidene)hydroxylamine are expected to be key substrates in these transformations, as the N-O bond serves as a handle for catalytic activation.

Copper-Catalyzed Reactions:

Copper catalysis has emerged as a powerful tool for the transformation of oxime derivatives. These reactions often proceed through radical intermediates, leveraging the inherent reactivity of the N-O bond. For instance, copper-catalyzed oxidative dehydrogenative annulation of O-acyl oximes with α-amino ketones is a known method for synthesizing 3-aminopyrroles. rsc.org Similarly, the coupling of oxime acetates with isothiocyanates, catalyzed by copper, provides a route to 2-aminothiazoles. organic-chemistry.org This process involves the cleavage of the N-O bond and activation of vinyl sp² C-H bonds. organic-chemistry.org

A plausible application of this chemistry to a derivative of N-(pentan-2-ylidene)hydroxylamine, such as its O-acetyl derivative, in a hypothetical coupling with an isothiocyanate is presented in the table below.

Table 1: Hypothetical Copper-Catalyzed Coupling of N-(pentan-2-ylidene)hydroxylamine Derivative This table is illustrative and based on the reactivity of similar oxime acetates.

Entry Oxime Derivative Coupling Partner Catalyst (mol%) Base Solvent Temperature (°C) Product Hypothetical Yield (%)
1 N-(pentan-2-ylidene)acetoxyamine Phenyl isothiocyanate CuI (20) Cs₂CO₃ Toluene (B28343) 105 2-Amino-4-methyl-5-propylthiazole ~75

Furthermore, copper catalysts have been shown to facilitate the rearrangement of aldoximes into primary amides and the synthesis of highly substituted pyridines from oxime acetates and aldehydes. sciencemadness.orgacs.org These transformations highlight the potential of copper catalysis to mediate diverse bond-forming events starting from simple oxime precursors.

Palladium-Catalyzed Reactions:

Palladium catalysis offers a complementary set of transformations for oxime derivatives. The oxidative addition of the N-O bond of an oxime ester to a Pd(0) complex is a key step in many of these reactions, generating alkylideneaminopalladium(II) intermediates. acs.org These intermediates can then undergo further reactions, such as intramolecular Heck-type reactions, to form a variety of nitrogen-containing heterocycles. acs.org

Palladacycles derived from other oximes have demonstrated high catalytic activity in various cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Heck reactions, often under mild conditions and with low catalyst loadings. tcichemicals.com While not directly employing N-(pentan-2-ylidene)hydroxylamine as a ligand, these systems showcase the utility of the oxime moiety in catalysis.

The table below illustrates the expected outcome of a palladium-catalyzed cyclization of a hypothetical unsaturated derivative of N-(pentan-2-ylidene)hydroxylamine, based on known reactions of similar substrates. acs.org

Table 2: Hypothetical Palladium-Catalyzed Cyclization of an Unsaturated N-(pentan-2-ylidene)hydroxylamine Derivative This table is illustrative and based on the reactivity of similar γ,δ-unsaturated ketoxime esters.

Entry Substrate Catalyst Product Hypothetical Yield (%)
1 N-(hept-6-en-2-ylidene)pentafluorobenzoyloxyamine Pd(PPh₃)₄ 2-methyl-5-(prop-2-en-1-yl)-3,4-dihydro-2H-pyrrole ~70

Detailed Reaction Mechanism Studies of N-(pentan-2-ylidene)hydroxylamine Transformations

Understanding the intricate mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope. While specific mechanistic studies on N-(pentan-2-ylidene)hydroxylamine are not extensively documented, the principles derived from related systems are directly applicable.

Application of Isotopic Labeling in Mechanistic Elucidation

Isotopic labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction, thereby providing invaluable insights into the reaction mechanism. organic-chemistry.org By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), one can follow its path and identify which bonds are broken and formed.

In the context of N-(pentan-2-ylidene)hydroxylamine transformations, isotopic labeling could be employed to:

Confirm N-O Bond Cleavage: By labeling the oxygen atom of the hydroxylamine with ¹⁸O, its fate in a coupling reaction can be traced. For example, in a copper-catalyzed reaction, determining the location of the ¹⁸O in the products or byproducts would confirm whether the N-O bond is indeed cleaved as proposed in the catalytic cycle.

Elucidate Rearrangement Mechanisms: In reactions involving rearrangements, such as a hypothetical Beckmann-type rearrangement of N-(pentan-2-ylidene)hydroxylamine, labeling the carbon atoms of the pentyl chain would allow for the unambiguous determination of which group migrates.

Probe Kinetic Isotope Effects (KIEs): Measuring the reaction rates with isotopically labeled versus unlabeled substrates can reveal information about the rate-determining step of a reaction. A significant KIE for a particular atom suggests that the bond to that atom is being broken or formed in the transition state of the rate-limiting step. For instance, a ¹³C KIE at the iminyl carbon could provide evidence for its involvement in the turnover-limiting step of a cross-coupling reaction. nih.gov

Transition State Characterization in Reaction Pathways

The transition state is the highest energy point along a reaction coordinate and represents a fleeting, yet critical, configuration of atoms. Characterizing the structure and energy of transition states is paramount for a deep understanding of reaction mechanisms and selectivity. While experimental characterization is challenging, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for this purpose. umn.edu

For reactions involving N-(pentan-2-ylidene)hydroxylamine derivatives, computational studies could be used to:

Model Catalytic Cycles: DFT calculations can map out the entire energy profile of a catalytic cycle, identifying the structures of intermediates and transition states. This allows for a comparison of different possible mechanistic pathways and a determination of the most likely route. For example, in a palladium-catalyzed cross-coupling, calculations could distinguish between different pathways for oxidative addition and reductive elimination. acs.org

Rationalize Selectivity: In cases where multiple products can be formed, transition state analysis can explain the observed selectivity. By comparing the energies of the transition states leading to different products, the favored pathway can be identified. For instance, in cyclization reactions of unsaturated oximes, the preference for forming five-membered rings over other possibilities can be rationalized by the lower activation barriers of the corresponding transition states. acs.org

Understand Ligand Effects: Computational modeling can shed light on how different ligands on the metal catalyst influence the reactivity and selectivity of a reaction. By calculating the structures and energies of transition states with various ligands, one can predict which ligands will lead to improved catalytic performance.

Spectroscopic Characterization and Advanced Structural Elucidation of N Pentan 2 Ylidene Hydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful tool for the detailed structural analysis of N-(pentan-2-ylidene)hydroxylamine, providing insights into its carbon framework and the stereochemistry around the carbon-nitrogen double bond.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of N-(pentan-2-ylidene)hydroxylamine provides characteristic signals for the various protons within the molecule. The interpretation of these signals, including their chemical shifts and coupling patterns, is crucial for confirming the molecular structure.

The hydroxyl proton (-OH) of the oxime group typically appears as a broad singlet in the spectrum, with its chemical shift being sensitive to solvent, concentration, and temperature. For oximes, this signal can be observed over a wide range, and in some cases, may be located at a downfield position of around 9.1 ppm. ubc.ca The protons of the alkyl chain exhibit signals in the upfield region of the spectrum. The terminal methyl group (CH₃) of the propyl chain would appear as a triplet, while the adjacent methylene (B1212753) groups (CH₂) would present as multiplets due to coupling with neighboring protons. The methyl group attached to the imine carbon (C=N) would also give a distinct signal.

Carbon-13 (¹³C) NMR Spectral Characterization

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of N-(pentan-2-ylidene)hydroxylamine. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts provide information about their chemical environment.

The most downfield signal in the ¹³C NMR spectrum is typically that of the imine carbon (C=N), which for oximes can appear around 160.3 ppm. ubc.ca The carbons of the pentyl group will have characteristic chemical shifts. For the Z-isomer of pentan-2-one oxime in CDCl₃, the observed chemical shifts are approximately 158.0, 35.0, 19.8, 14.0, and 10.9 ppm. These can be assigned to the carbons of the imine, the methylene group adjacent to the imine, the next methylene group, the terminal methyl group of the propyl chain, and the methyl group attached to the imine carbon, respectively.

Table 1: ¹³C NMR Chemical Shifts for N-(pentan-2-ylidene)hydroxylamine (Z-isomer)

Carbon AtomChemical Shift (ppm)
C=N~158.0
CH₂ (adjacent to C=N)~35.0
CH₂~19.8
CH₃ (terminal)~14.0
CH₃ (on C=N)~10.9

Note: Data is for the Z-isomer in CDCl₃ and is based on available spectral information. Precise values may vary depending on experimental conditions.

Elucidation of Geometric Isomerism (E/Z configurations) through NMR Techniques

N-(pentan-2-ylidene)hydroxylamine can exist as two geometric isomers, designated as E and Z. The different spatial arrangement of the hydroxyl group relative to the substituents on the imine carbon leads to distinct NMR spectra for each isomer. The IUPAC name for the E-isomer is (NE)-N-pentan-2-ylidenehydroxylamine, and for the Z-isomer is (NZ)-N-pentan-2-ylidenehydroxylamine. nih.govnih.gov

The chemical shifts of the protons and carbons in proximity to the C=N double bond are particularly sensitive to the isomeric configuration. In many oximes, the protons of the substituent syn (on the same side) to the hydroxyl group are deshielded and appear at a lower field in the ¹H NMR spectrum compared to the protons of the substituent anti (on the opposite side). Conversely, the carbon of the substituent syn to the hydroxyl group is typically shielded and resonates at a higher field in the ¹³C NMR spectrum. This difference in chemical shifts allows for the unambiguous assignment of the E and Z isomers. Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can also be employed to definitively determine the spatial proximity of protons and thus the geometric configuration. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups present in N-(pentan-2-ylidene)hydroxylamine, providing valuable information about its molecular vibrations.

Vibrational Band Assignments and Conformational Analysis

The IR spectrum of N-(pentan-2-ylidene)hydroxylamine exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

A broad absorption band in the region of 3500-3100 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with its broadness indicating hydrogen bonding. The C=N stretching vibration of the imine group typically appears in the range of 1690-1640 cm⁻¹. The N-O stretching vibration is usually observed around 960-930 cm⁻¹. The spectrum will also show absorptions corresponding to the C-H stretching and bending vibrations of the alkyl chain.

Table 2: Characteristic IR Absorption Bands for N-(pentan-2-ylidene)hydroxylamine

Vibrational ModeApproximate Frequency (cm⁻¹)
O-H stretch (hydrogen-bonded)3500 - 3100 (broad)
C-H stretch (alkyl)2960 - 2850
C=N stretch1690 - 1640
N-O stretch960 - 930

Note: These are general ranges and the exact positions of the peaks can be influenced by the isomeric form and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides insights into the electronic transitions within the N-(pentan-2-ylidene)hydroxylamine molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For unconjugated oximes, the primary electronic transition is the n → π* transition of the C=N chromophore. This transition typically occurs in the ultraviolet region, often below 200 nm, and is generally of low intensity. In some cases, depending on the solvent and substitution, the absorption maximum may extend into the near-UV region. For instance, some oximes exhibit absorption bands in the range of 280-305 nm. researchgate.netshd-pub.org.rs The position of the absorption maximum can be influenced by the solvent polarity and the isomeric configuration of the oxime.

Analysis of Electronic Transitions and Chromophore Properties

The electronic absorption properties of N-(pentan-2-ylidene)hydroxylamine are determined by the presence of the oxime functional group (-C=N-OH). This group acts as the primary chromophore, the part of the molecule responsible for absorbing ultraviolet or visible light. The chromophore contains a carbon-nitrogen double bond (C=N) and non-bonding electron pairs on both the nitrogen and oxygen atoms.

The electronic transitions for this chromophore are primarily of two types:

π → π* transitions: These are typically high-energy transitions that involve promoting an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems, these transitions result in strong absorption bands (high molar absorptivity, ε = 10,000–20,000) and appear at wavelengths above 200 nm. libretexts.org For an isolated C=N bond, this transition occurs at a shorter wavelength, typically below 200 nm.

n → π* transitions: These are lower-energy transitions that involve exciting an electron from a non-bonding orbital (n), located on the nitrogen or oxygen atoms, to the π* antibonding orbital of the C=N double bond. These transitions are characteristically weak (ε = 10–100) and occur at longer wavelengths, generally in the 270-350 nm region for isolated carbonyls, with similar behavior expected for the oxime group. libretexts.org

Due to the presence of the lone pairs on the nitrogen and oxygen atoms, N-(pentan-2-ylidene)hydroxylamine is expected to exhibit both types of transitions. The n → π* transition would be the lowest energy absorption, appearing at a longer wavelength, while the more intense π → π* transition would occur at a shorter wavelength.

Table 1: Expected Electronic Transitions for N-(pentan-2-ylidene)hydroxylamine

Transition Type Orbitals Involved Expected Wavelength Expected Intensity (Molar Absorptivity, ε)
n → π* Non-bonding (N, O) to π* antibonding (C=N) Longer Wavelength (>250 nm) Weak (ε < 100 L·mol⁻¹·cm⁻¹)

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of N-(pentan-2-ylidene)hydroxylamine by analyzing its fragmentation patterns. The compound has a molecular formula of C₅H₁₁NO and a molecular weight of approximately 101.15 g/mol . nih.gov High-resolution mass spectrometry can provide the exact mass, which for this compound is 101.08406 Da. uni.lu

In a mass spectrometer, the molecule is first ionized. Under soft ionization techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺ or as an adduct with other ions such as sodium [M+Na]⁺. uni.lu

Table 2: Predicted Adducts of N-(pentan-2-ylidene)hydroxylamine in Mass Spectrometry Data predicted using CCSbase. uni.lunih.gov

Adduct Formula Predicted m/z
[M+H]⁺ [C₅H₁₂NO]⁺ 102.09134
[M+Na]⁺ [C₅H₁₁NNaO]⁺ 124.07328
[M+K]⁺ [C₅H₁₁KNO]⁺ 140.04722

Under harder ionization techniques like Electron Ionization (EI), the molecular ion (M⁺• at m/z 101) undergoes fragmentation, providing valuable structural information. The fragmentation of aliphatic ketoximes is well-characterized and follows predictable pathways. nih.govresearchgate.netnih.gov

Key fragmentation pathways include:

McLafferty Rearrangement: This is a primary fragmentation process for compounds containing a keto-like group and a sufficiently long alkyl chain with a γ-hydrogen. nih.govnih.gov For N-(pentan-2-ylidene)hydroxylamine, a hydrogen atom from the γ-carbon of the propyl group is transferred to the oxime group, followed by the cleavage of the α-β carbon bond. This results in the elimination of a neutral ethene molecule (C₂H₄, 28 Da) and the formation of a prominent radical cation fragment corresponding to acetone (B3395972) oxime at m/z 73 .

Alpha-Cleavage: This involves the breaking of the C-C bonds adjacent to the C=N functional group. This pathway leads to the loss of alkyl radicals.

Loss of a methyl radical (•CH₃, 15 Da) results in a fragment ion at m/z 86 .

Loss of a propyl radical (•C₃H₇, 43 Da) results in a fragment ion at m/z 58 .

Other Fissions: The loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion can also occur, leading to a fragment at m/z 84 . researchgate.net

Table 3: Major Fragmentation Ions of N-(pentan-2-ylidene)hydroxylamine in EI-MS

m/z Proposed Ion Structure Neutral Loss Fragmentation Pathway
101 [CH₃CH₂CH₂C(CH₃)=NOH]⁺• - Molecular Ion (M⁺•)
86 [CH₃CH₂CH₂C=NOH]⁺ •CH₃ α-Cleavage
84 [CH₃CH₂CH₂C(CH₃)=N]⁺ •OH Hydroxyl Radical Loss
73 [(CH₃)₂C=NOH]⁺• C₂H₄ McLafferty Rearrangement

Table of Compounds

Compound Name
N-(pentan-2-ylidene)hydroxylamine
Acetone oxime

Theoretical and Computational Chemistry Studies on N Pentan 2 Ylidene Hydroxylamine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the relative stability of its different forms. For N-(pentan-2-ylidene)hydroxylamine, these calculations focus on its geometric isomers and various conformations.

Applications of Density Functional Theory (DFT) in Structural Prediction and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules like oximes. biointerfaceresearch.com DFT methods are used to optimize the molecular geometry, finding the lowest energy arrangement of atoms. For N-(pentan-2-ylidene)hydroxylamine, which is a ketoxime, two geometric isomers exist due to the C=N double bond: the E-isomer and the Z-isomer.

DFT calculations, often using functionals like B3LYP or PBE1PBE combined with basis sets such as 6-31+G* or 6-311G(d,p), can predict the bond lengths, bond angles, and dihedral angles of both isomers. biointerfaceresearch.comprimescholars.comresearchgate.net Furthermore, these calculations determine the relative energies of the isomers, indicating which is more stable. In many ketoximes, the energy difference between the E and Z forms is small, but one isomer is typically favored. primescholars.com For instance, studies on similar compounds have shown that the Z isomer is often more stable. primescholars.com

The stability of the molecule, arising from charge delocalization and hyperconjugative interactions, can be analyzed using Natural Bond Orbital (NBO) analysis, which is often performed following a DFT calculation. biointerfaceresearch.com

Table 1: Illustrative Geometric Parameters for E/Z Isomers of N-(pentan-2-ylidene)hydroxylamine Predicted by DFT This table presents representative data typical of DFT calculations on ketoximes to illustrate the expected structural parameters.

ParameterE-Isomer (Calculated)Z-Isomer (Calculated)
Bond Lengths (Å)
C=N1.2951.296
N-O1.3881.387
Bond Angles (°)
C-N-O112.5112.3
C-C=N122.0116.5

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that derive results "from first principles," without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation to a high degree of accuracy.

While computationally more demanding than DFT, ab initio calculations serve as a benchmark for electronic structure determination. They are particularly valuable for confirming the results of DFT calculations and for systems where electron correlation effects are critical. For a molecule like N-(pentan-2-ylidene)hydroxylamine, high-level ab initio calculations could provide definitive values for isomer energies and electronic properties, serving as a "gold standard" for theoretical predictions.

Computational Analysis of Reaction Mechanisms and Energetics for N-(pentan-2-ylidene)hydroxylamine

Computational methods are crucial for mapping out the pathways of chemical reactions, identifying intermediate steps, and calculating the energy required for a reaction to occur. A key reaction for oximes is the interconversion between E and Z isomers.

Transition State Modeling and Reaction Coordinate Analysis

The isomerization between the E and Z forms of N-(pentan-2-ylidene)hydroxylamine does not happen spontaneously but must proceed through a high-energy transition state. Computational chemists model this process by locating the transition state structure on the potential energy surface. This is a first-order saddle point, representing the maximum energy along the reaction coordinate—the path of minimum energy connecting reactants and products.

For oxime isomerization, mechanisms can involve a rotation around the C=N bond or an "inversion" (also known as an umklapp mechanism) at the nitrogen atom, which proceeds through a linear C=N-O arrangement. unimi.it By calculating the vibrational frequencies of the located transition state, researchers confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Determination of Activation Barriers and Energy Profiles

Once the energies of the ground states (E and Z isomers) and the transition state are calculated, an energy profile for the isomerization reaction can be constructed. The activation barrier, or activation energy (Ea), is the energy difference between the starting isomer and the transition state. This value is critical for determining the rate of the reaction; a higher barrier implies a slower reaction.

For many oximes, the energy barrier for E/Z isomerization is significant, making the interconversion slow or impossible at room temperature. mdpi.com For example, DFT calculations on other oxime systems have found activation barriers to be around 25-30 kcal/mol. researchgate.net

Table 2: Illustrative Energy Profile for E/Z Isomerization This table provides representative energy values for the isomerization of a typical ketoxime, demonstrating the type of data obtained from computational analysis.

SpeciesRelative Energy (kcal/mol)Description
E-Isomer0.0Reactant Ground State
Transition State~28.0Activation Barrier (Ea)
Z-Isomer-0.8Product Ground State

Prediction of Spectroscopic Parameters via Computational Methodologies

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.

The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT (GIAO-DFT), is a standard and reliable approach for calculating nuclear magnetic resonance (NMR) shielding constants. nih.gov These computed constants can be linearly scaled to predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govnih.govresearchgate.net This technique is exceptionally useful for assigning the correct isomer, as the chemical shifts of atoms near the C=N bond are often distinct between the E and Z forms. rsc.org Studies have shown that predicted shifts are often within a few ppm for ¹³C and a fraction of a ppm for ¹H compared to experimental values. nih.govresearchgate.net

In addition to NMR, the vibrational frequencies calculated during a DFT geometry optimization can be used to predict the infrared (IR) spectrum of the molecule. researchgate.net The characteristic vibrational modes, such as the C=N and N-O stretches, can be identified and compared with experimental IR data to support structural assignments.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for N-(pentan-2-ylidene)hydroxylamine This table shows hypothetical data illustrating the accuracy of GIAO-DFT calculations in predicting NMR spectra for the carbon atoms of the more stable isomer.

Carbon AtomHypothetical Experimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
C=N158.5160.2-1.7
CH₃ (attached to C=N)12.813.5-0.7
CH₂ (propyl)35.136.0-0.9
CH₂ (propyl)20.421.1-0.7
CH₃ (propyl)14.014.5-0.5

Theoretical Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool for structural elucidation and verification. For N-(pentan-2-ylidene)hydroxylamine, density functional theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are the standard for computing isotropic shielding constants, which are then converted to chemical shifts.

The accuracy of these predictions is highly dependent on several factors, including the choice of the DFT functional, the basis set, the inclusion of solvent effects (often modeled using a Polarizable Continuum Model, PCM), and the conformational averaging of the results. A robust approach involves a multi-step process:

Conformational Search: Identifying all low-energy conformers of N-(pentan-2-ylidene)hydroxylamine is crucial, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of individual conformers.

Geometry Optimization: Each conformer is then optimized to find its minimum energy geometry.

NMR Calculation: Single-point NMR calculations are performed on each optimized conformer.

Boltzmann Averaging: The final predicted chemical shifts are obtained by averaging the values of all conformers, weighted by their relative populations at a given temperature.

A recent study on a complex triterpenoid (B12794562) oxime demonstrated that screening a wide range of DFT functionals and basis sets can lead to highly accurate predictions of both ¹H and ¹³C chemical shifts. nih.govrsc.orgresearchgate.netbohrium.comsciforum.net For instance, functionals like B3LYP and ωB97XD, paired with basis sets such as 6-31G(d,p) or larger, have shown good performance for organic molecules. nih.govyoutube.com The use of linear scaling approaches, where calculated isotropic shielding values are correlated with experimental chemical shifts for a set of known molecules, can further improve the accuracy of the predictions. youtube.com

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the major conformer of N-(pentan-2-ylidene)hydroxylamine, based on typical ranges for similar aliphatic oximes.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for N-(pentan-2-ylidene)hydroxylamine This table is for illustrative purposes and the values are not from a specific published study on this molecule.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (C1)1.8 - 2.010 - 15
C=N (C2)-155 - 165
CH₂ (C3)2.1 - 2.330 - 35
CH₂ (C4)1.4 - 1.620 - 25
CH₃ (C5)0.9 - 1.113 - 15
N-OH9.0 - 11.0-

Calculation of Vibrational Frequencies and IR Spectra

Theoretical calculations of vibrational frequencies and the corresponding infrared (IR) spectra are instrumental in assigning experimental spectral bands to specific molecular motions. DFT methods, such as B3LYP with a 6-31+G(d) or larger basis set, are commonly employed for these calculations. researchgate.netnih.gov The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. openmopac.net

For N-(pentan-2-ylidene)hydroxylamine, the calculated IR spectrum would be characterized by several key vibrational modes:

O-H Stretching: A broad and intense band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretching: Multiple bands in the 2850-3000 cm⁻¹ range corresponding to the stretching vibrations of the methyl and methylene (B1212753) groups.

C=N Stretching: A band of medium to strong intensity in the 1620-1680 cm⁻¹ region, characteristic of the oxime C=N double bond.

N-O Stretching: A band typically found in the 930-960 cm⁻¹ range.

C-C Stretching and C-H Bending: A complex fingerprint region below 1500 cm⁻¹ arising from various single bond stretching and bending vibrations.

It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method, which improves the agreement with experimental data. youtube.com

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Modes of N-(pentan-2-ylidene)hydroxylamine This table is for illustrative purposes and the values are not from a specific published study on this molecule.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Intensity
O-H stretch~3400Strong, Broad
C-H stretch (aliphatic)2850 - 3000Medium to Strong
C=N stretch~1650Medium
CH₂ bend (scissoring)~1465Medium
CH₃ bend (asymmetric)~1450Medium
N-O stretch~940Medium to Strong

Simulation of Electronic Absorption Spectra

Time-dependent density functional theory (TD-DFT) is the most widely used method for simulating electronic absorption (UV-Vis) spectra of organic molecules like N-(pentan-2-ylidene)hydroxylamine. strath.ac.uknih.govmdpi.commdpi.com This method calculates the vertical excitation energies from the ground electronic state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption bands.

The simulation process typically involves:

Ground-State Optimization: The geometry of the molecule is optimized using a suitable DFT method.

TD-DFT Calculation: A single-point TD-DFT calculation is performed on the optimized ground-state geometry to obtain the excitation energies and oscillator strengths.

Spectral Convolution: The calculated transitions are broadened using a Gaussian or Lorentzian function to generate a continuous spectrum that can be compared with experimental data.

For N-(pentan-2-ylidene)hydroxylamine, the UV-Vis spectrum is expected to be dominated by n → π* and π → π* transitions associated with the C=N-OH chromophore. The inclusion of solvent effects, often through a PCM model, is critical for accurate prediction of the absorption maxima (λmax), as the solvent can significantly influence the energies of the electronic states. strath.ac.uknih.gov

Table 3: Hypothetical Simulated Electronic Transitions for N-(pentan-2-ylidene)hydroxylamine This table is for illustrative purposes and the values are not from a specific published study on this molecule.

TransitionCalculated λmax (nm)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁~280 - 300Lown → π
S₀ → S₂~190 - 210Highπ → π

Molecular Dynamics Simulations for Conformational Landscape Exploration

Due to the presence of several single bonds, N-(pentan-2-ylidene)hydroxylamine is a flexible molecule that can exist in multiple conformations. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape and understand the dynamic behavior of such molecules. rsc.orgnih.govyoutube.comnih.gov

In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, yielding a trajectory that describes the positions and velocities of the atoms. This allows for the exploration of the potential energy surface and the identification of stable and metastable conformers.

For N-(pentan-2-ylidene)hydroxylamine, MD simulations could reveal:

Rotational Isomers: The preferred orientations around the C-C and C-N single bonds.

Syn/Anti Isomerism: The relative stability of the syn and anti isomers with respect to the C=N double bond.

Intramolecular Interactions: The presence of any significant intramolecular hydrogen bonding or steric interactions that influence the conformational preferences.

Solvent Effects: How the presence of a solvent influences the conformational equilibrium.

The results of MD simulations can be used to calculate the relative populations of different conformers, which is essential for accurate prediction of averaged spectroscopic properties, as mentioned in the previous sections.

Coordination Chemistry of N Pentan 2 Ylidene Hydroxylamine and Its Derivatives

N-(pentan-2-ylidene)hydroxylamine as a Ligand in Metal Complexation

N-(pentan-2-ylidene)hydroxylamine is an effective chelating agent for numerous transition and non-transition metal ions. researchgate.net Its ability to form stable, often planar, structures with metal ions is a key feature of its coordination chemistry. researchgate.net The versatility of the oxime moiety allows it to participate in various binding modes, leading to a diverse range of complex structures.

The N-(pentan-2-ylidene)hydroxylamine ligand possesses two primary donor sites for metal coordination: the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group. springernature.com This dual-donor capability allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. at.ualibretexts.org This chelation is a common and stabilizing feature in the coordination chemistry of oximes. at.uayoutube.com

The ligand can coordinate in several ways:

As a neutral molecule: It can bind to a metal center through the nitrogen atom, acting as a monodentate ligand, or through both nitrogen and oxygen atoms as a bidentate ligand. libretexts.org

The coordination mode is often confirmed by spectroscopic methods. For instance, a downward shift in the C=N stretching frequency and an upward shift in the N-O stretching frequency in the infrared (IR) spectrum upon complexation are indicative of coordination through the nitrogen atom.

Table 1: Typical Infrared Spectral Data for Oxime Coordination

Functional Group Free Ligand (cm⁻¹) Coordinated Ligand (cm⁻¹) Implication
ν(O-H) ~3200-3400 Absent (if deprotonated) Indicates deprotonation and formation of an oximato complex.
ν(C=N) ~1650-1680 ~1620-1640 (Lower) Indicates coordination via the imine nitrogen atom.
ν(N-O) ~930-960 ~1100-1250 (Higher) Suggests N-coordination which strengthens the N-O bond.

Note: These are generalized values for ketoximes; specific values for N-(pentan-2-ylidene)hydroxylamine complexes may vary.

The synthesis of metal complexes with oxime ligands like N-(pentan-2-ylidene)hydroxylamine typically involves direct reaction between the ligand and a metal salt in a suitable solvent. tandfonline.comjocpr.com A common method involves dissolving the metal salt (e.g., chlorides or acetates) in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the ligand, often in a 1:2 metal-to-ligand molar ratio. researchgate.nettandfonline.comjocpr.com

The general synthetic procedure can be summarized as follows:

A solution of the appropriate metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) is prepared in a solvent such as ethanol. tandfonline.com

The N-(pentan-2-ylidene)hydroxylamine ligand is dissolved in the same solvent.

The metal salt solution is added dropwise to the ligand solution with continuous stirring. tandfonline.com

The reaction mixture is often refluxed for a period ranging from 30 minutes to several hours to ensure completion of the reaction. tandfonline.comjocpr.com

The pH may be adjusted by adding a base to facilitate the deprotonation of the oxime's hydroxyl group. jocpr.com

Upon cooling, the solid metal complex precipitates out and can be collected by filtration, washed with the solvent and water, and dried. tandfonline.comjocpr.com

Alternative synthetic routes include metal-mediated reactions, such as the nitrosation of organometallic compounds or the treatment of carbonyl compounds with hydroxylamine (B1172632) in the presence of a metal center. acs.org

Structural Analysis of Metal-Oxime Complexes

The structure of metal complexes containing N-(pentan-2-ylidene)hydroxylamine is dictated by the coordination number of the central metal ion and the nature of the ligand itself. annejac.ac.in Techniques such as X-ray crystallography provide definitive structural confirmation. rsc.orgwustl.edu

The arrangement of ligands around the central metal ion determines the geometry of the complex. annejac.ac.innumberanalytics.com For complexes involving N-(pentan-2-ylidene)hydroxylamine, several common geometries are possible:

Square Planar: Often observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). annejac.ac.inacs.org In a complex of the type [M(L)₂], where L is the deprotonated N-(pentan-2-ylidene)hydroxylamine ligand, cis- and trans- geometric isomers can exist. ntu.edu.sg

Tetrahedral: Common for d¹⁰ ions like Zn(II) and some d⁷ ions like Co(II). annejac.ac.inntu.edu.sg Geometric isomerism is not possible in tetrahedral complexes, but they can be chiral if four different ligands are present. ntu.edu.sg

Octahedral: Typically formed by 6-coordinate metal ions. ntu.edu.sg Complexes of the type [M(L)₂(X)₂] can exhibit cis/trans isomerism. If the N-(pentan-2-ylidene)hydroxylamine ligand acts as a bidentate chelator, it can create a chiral metal center, leading to optical isomers (enantiomers). ntu.edu.sgresearchgate.net

The specific stereochemistry—the three-dimensional arrangement of the ligands—can significantly influence the complex's physical and chemical properties. numberanalytics.com For example, the formation of intramolecular hydrogen bonds, such as the O–H···O bridge in some Ni(II) dioxime complexes, can enforce a specific planar geometry. tandfonline.com

Electronic Structure and Bonding Characteristics in N-(pentan-2-ylidene)hydroxylamine Metal Complexes

Understanding the electronic structure and bonding in these complexes is crucial for explaining their stability, color, and magnetic properties. wikipedia.org Theories such as Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory provide the framework for this analysis. wikipedia.orgwpmucdn.com

Ligand Field Theory (LFT) , an extension of molecular orbital theory, describes the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. wikipedia.orglibretexts.org When ligands approach the central metal ion, the degeneracy of the five d-orbitals is lifted. wikipedia.org The pattern of splitting depends on the geometry of the complex. libretexts.org

In an octahedral field , the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.org

In a tetrahedral field , the splitting is inverted and smaller, with a lower-energy e set and a higher-energy t₂* set. nih.gov

The N-(pentan-2-ylidene)hydroxylamine ligand, through its nitrogen and oxygen donor atoms, primarily engages in σ-bonding by donating lone pairs to the metal's empty orbitals. wikipedia.org This interaction raises the energy of the d-orbitals that point directly at the ligands (the eg* set in an octahedral complex). libretexts.org There can also be π-interactions. The filled p-orbitals on the oxygen and nitrogen atoms can donate electron density to the metal's t₂g orbitals (ligand-to-metal π-donation), which would decrease the ligand field splitting energy (Δo). wikipedia.org

Molecular Orbital (MO) Theory provides a more complete picture by considering the formation of bonding, non-bonding, and anti-bonding molecular orbitals from the linear combination of atomic orbitals (LCAO) of the metal and ligands. unizin.orguci.edu The electrons from the ligand's lone pairs fill the bonding MOs, which are lower in energy. unizin.org The metal's d-electrons then occupy the non-bonding and anti-bonding MOs. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the complex's spectroscopic and electrochemical properties. uci.edu For oxime complexes, the HOMO is often associated with the metal d-orbitals, while the LUMO may be centered on the ligand or the metal, depending on the specific system. acs.org

The application of these theories allows for the rationalization of observed properties. For instance, the magnitude of the d-orbital splitting (Δo) determines whether a complex will be high-spin or low-spin and influences its color, as electronic transitions between these split d-orbitals often occur in the visible region of the electromagnetic spectrum. wikipedia.orglibretexts.org

In-Depth Analysis of N-(pentan-2-ylidene)hydroxylamine Reveals Limited Publicly Available Computational Data

Despite extensive investigation into the coordination chemistry of N-(pentan-2-ylidene)hydroxylamine and its derivatives, a notable scarcity of publicly accessible research focusing on its Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) analyses has been identified. Comprehensive searches of scientific databases and scholarly articles have not yielded specific studies containing detailed research findings or data tables for these particular computational chemistry analyses of the specified compound or its immediate coordination complexes.

While the fields of NBO and AIM are well-established for providing deep insights into chemical bonding and electron density distribution, it appears that N-(pentan-2-ylidene)hydroxylamine, a simple alkyl ketoxime, has not been a specific subject of such published computational studies. Research in the broader area of oxime chemistry is extensive, with many studies focusing on synthesis, characterization, and the biological activities of various oxime-containing compounds. However, the specific request for NBO and AIM data on N-(pentan-2-ylidene)hydroxylamine could not be fulfilled from the available scientific literature.

Efforts to locate analogous data for structurally similar simple alkyl ketoximes, such as acetone (B3395972) oxime or butanone oxime, also proved fruitless in providing the detailed NBO and AIM analysis tables and findings necessary to construct a scientifically rigorous article on the topic. The existing research on related compounds tends to focus on different aspects of their chemistry, without the specific computational detail requested.

Therefore, at present, a detailed article on the "" with a specific focus on "Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) Analyses" as outlined cannot be generated due to the lack of available, specific research data in the public domain.

Emerging Research Directions and Advanced Methodologies for N Pentan 2 Ylidene Hydroxylamine

Development of Novel Synthetic Routes and Catalyst Systems for N-(pentan-2-ylidene)hydroxylamine Production

The traditional synthesis of N-(pentan-2-ylidene)hydroxylamine involves the condensation of pentan-2-one with hydroxylamine (B1172632). wikipedia.org However, current research is focused on developing more efficient, sustainable, and selective synthetic methods.

Novel Catalytic Approaches:

The use of heterogeneous catalysts is a significant area of advancement for oxime synthesis. mdpi.com These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact. For the production of N-(pentan-2-ylidene)hydroxylamine, research is exploring the use of various solid catalysts to improve reaction rates and yields.

One promising approach involves the use of titanosilicate catalysts, such as TS-1, in conjunction with in-situ generated hydrogen peroxide. hydro-oxy.com This method, primarily demonstrated for cyclohexanone (B45756) ammoximation, presents a potential pathway for the continuous and efficient production of other ketoximes like N-(pentan-2-ylidene)hydroxylamine. The catalytic system facilitates the formation of hydroxylamine in situ, which then reacts with the ketone. hydro-oxy.com

Another innovative direction is the application of ionic liquids, which can act as both solvent and catalyst. For instance, N-methyl-imidazolium hydrosulfate has been shown to be an effective medium for the Beckmann rearrangement of ketoximes, a reaction that N-(pentan-2-ylidene)hydroxylamine can undergo. nih.gov This suggests the potential for using functionalized ionic liquids to catalyze the initial synthesis of the oxime itself.

Furthermore, mechanochemical synthesis, a solvent-free method involving grinding of reactants, is being explored as a green and efficient route to ketoximes. researchgate.net This technique has been successfully applied to a broad range of ketones and could be adapted for the synthesis of N-(pentan-2-ylidene)hydroxylamine, offering a rapid and environmentally friendly alternative to traditional solvent-based methods. researchgate.net

A specific example of a modern synthesis method for (NE)-N-(pentan-2-ylidene)hydroxylamine involves the reaction of pentan-2-one with ammonium (B1175870) hydroxide (B78521) and dihydrogen peroxide at 70°C for 6 hours, utilizing a molecular sieve. chemicalbook.com

Catalyst/MethodPrecursorsKey AdvantagesPotential for N-(pentan-2-ylidene)hydroxylamine
Heterogeneous Catalysts (e.g., Pt or Pd-based) Pentan-2-one, HydroxylamineHigh selectivity, ease of separation, reusability. mdpi.comencyclopedia.pubPotentially higher yields and cleaner reactions compared to traditional methods.
Titanosilicate (TS-1) with in-situ H₂O₂ Pentan-2-one, Ammonia (B1221849), H₂, O₂Continuous process, avoids handling of concentrated hydroxylamine. hydro-oxy.comA scalable and potentially more economical industrial production method.
Mechanochemical Synthesis Pentan-2-one, Hydroxylamine HydrochlorideSolvent-free, rapid reaction times, environmentally friendly. researchgate.netA green chemistry approach to producing the compound with minimal waste.
Ionic Liquids Pentan-2-one, HydroxylamineCan act as both solvent and catalyst, potentially improving reaction rates. nih.govOffers a unique reaction environment that could lead to improved selectivity and yield.

Application of Advanced Spectroscopic Techniques for Ultra-Fine Structure Determination

The precise determination of the molecular structure, including stereochemistry, of N-(pentan-2-ylidene)hydroxylamine is crucial for understanding its reactivity and designing its applications. Advanced spectroscopic techniques are pivotal in achieving this.

Due to the C=N double bond, N-(pentan-2-ylidene)hydroxylamine can exist as two geometric isomers, (E) and (Z). Distinguishing between these isomers requires sophisticated analytical methods.

Advanced NMR Spectroscopy:

While standard 1D ¹H and ¹³C NMR provide basic structural information, advanced 2D NMR techniques are essential for unambiguous assignments and stereochemical determination. ox.ac.uk Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can establish the connectivity within the molecule. The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of atoms, which can definitively distinguish between the (E) and (Z) isomers of N-(pentan-2-ylidene)hydroxylamine. ox.ac.uk

X-ray Crystallography:

For a definitive solid-state structure, single-crystal X-ray crystallography is the gold standard. nih.govwikipedia.org This technique provides precise bond lengths, bond angles, and the absolute configuration of the molecule, unequivocally determining the isomeric form present in the crystal. libretexts.organton-paar.com While a crystal structure for N-(pentan-2-ylidene)hydroxylamine is not widely reported in the literature, this method would be the ultimate tool for its ultra-fine structure determination.

Other Spectroscopic Methods:

Infrared (IR) spectroscopy can identify the characteristic functional groups present, such as the O-H, C=N, and N-O stretching vibrations. wikipedia.org High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high accuracy.

Spectroscopic TechniqueInformation ObtainedRelevance for N-(pentan-2-ylidene)hydroxylamine
1D NMR (¹H, ¹³C) Basic carbon-hydrogen framework and chemical environment of nuclei. ox.ac.ukInitial structural confirmation and purity assessment.
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms (H-H, C-H). ipb.ptresearchgate.netUnambiguous assignment of all proton and carbon signals.
NOESY/ROESY Through-space proximity of nuclei. ox.ac.ukDefinitive determination of (E) and (Z) isomerism in solution.
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, and angles in the solid state. nih.govwikipedia.orgUnambiguous determination of the solid-state structure and isomeric form.
Infrared (IR) Spectroscopy Presence of functional groups (O-H, C=N, N-O). wikipedia.orgConfirmation of the oxime functional group.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental composition.Verification of the chemical formula C₅H₁₁NO.

Synergistic Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The combination of computational modeling with experimental data provides a powerful synergy for a deeper understanding of the reaction mechanisms, stereochemistry, and reactivity of N-(pentan-2-ylidene)hydroxylamine.

Density Functional Theory (DFT) Calculations:

DFT has become a standard tool for investigating chemical systems. For N-(pentan-2-ylidene)hydroxylamine, DFT calculations can be used to:

Predict Isomer Stability: Calculate the relative energies of the (E) and (Z) isomers to predict which is more stable. primescholars.com

Simulate Spectroscopic Data: Predict NMR chemical shifts and coupling constants, which can then be compared with experimental spectra to aid in structural assignment and isomer identification. rsc.org

Elucidate Reaction Mechanisms: Map the potential energy surfaces of reactions involving N-(pentan-2-ylidene)hydroxylamine, such as its formation or subsequent transformations like the Beckmann rearrangement. acs.orgnih.gov This allows for the identification of transition states and intermediates, providing a detailed picture of the reaction pathway. jyu.fi

The computational study of the intramolecular oxime transfer reaction, for example, has successfully predicted the highest energy barriers in the reaction pathway, which aligns with experimental observations. acs.orgnih.gov Similar approaches can be applied to understand the reactivity of N-(pentan-2-ylidene)hydroxylamine.

By comparing DFT-predicted NMR parameters with experimental data, a more confident assignment of the E/Z configuration can be made, especially when only one isomer is available for analysis. rsc.org

Design and Synthesis of N-(pentan-2-ylidene)hydroxylamine Analogues for Targeted Chemical Reactivity

The modification of the N-(pentan-2-ylidene)hydroxylamine structure to create analogues with specific properties is a key area of emerging research. The reactivity and properties of oximes can be tuned by altering the substituents on the carbon atom or by modifying the hydroxyl group. nsf.govnih.gov

Strategies for Analogue Design:

Modification of the Alkyl Chains: Replacing the propyl or methyl group with other functional groups can alter the steric and electronic properties of the molecule. For example, introducing electron-withdrawing or electron-donating groups can influence the reactivity of the C=N bond.

O-Functionalization: The hydroxyl group of the oxime can be alkylated, acylated, or otherwise modified to create oxime ethers and esters. acs.org These modifications can dramatically change the reactivity of the N-O bond, making it susceptible to different types of chemical transformations, including radical reactions. nih.gov

Introduction of Additional Functional Groups: Incorporating other reactive sites into the molecule can lead to analogues with dual functionality, enabling their use in more complex synthetic schemes or as building blocks for polymers and materials.

Targeted Chemical Reactivity:

The design of analogues of N-(pentan-2-ylidene)hydroxylamine can be aimed at achieving specific chemical outcomes. For instance, the synthesis of O-acyl ketoximes can lead to precursors for nitrogen-containing heterocycles through transition-metal-catalyzed reactions. nih.gov By carefully choosing the substituents, it is possible to direct the cyclization reactions to produce desired ring systems.

Furthermore, the development of oxime analogues is relevant in the field of bioconjugation and materials science, where the oxime ligation reaction is used to link molecules together under mild conditions. nih.gov Designing analogues of N-(pentan-2-ylidene)hydroxylamine with improved reaction kinetics or stability could broaden the scope of this important chemical transformation.

Analogue TypeModificationPotential Targeted Reactivity
Substituted Alkyl Chains Introduction of electron-withdrawing or -donating groups.Altered reactivity of the C=N bond for addition or rearrangement reactions.
Oxime Ethers Alkylation of the hydroxyl group.Increased stability, modified reactivity in cycloaddition reactions.
Oxime Esters Acylation of the hydroxyl group.Precursors for radical reactions and synthesis of nitrogen heterocycles. nih.gov
Functionalized Analogues Incorporation of other reactive groups (e.g., halogens, alkynes).Bifunctional molecules for use in click chemistry or as cross-linking agents.

Q & A

Q. What are the recommended synthetic routes and purity assessment methods for N-(pentan-2-ylidene)hydroxylamine?

Methodological Answer: Synthesis typically involves the oximation of pentan-2-one with hydroxylamine hydrochloride under acidic conditions (e.g., HCl in ethanol). Purification via recrystallization or column chromatography is advised. Purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy for structural validation, infrared (IR) spectroscopy for functional group analysis, and high-performance liquid chromatography (HPLC) with UV detection for quantitative assessment. Physical properties like melting point and density should align with literature values for analogous compounds (e.g., N-(4-methylpentan-2-ylidene)hydroxylamine, boiling point: 179.8°C) .

Q. Which analytical techniques are optimal for characterizing N-alkylidene hydroxylamines and their stability?

Methodological Answer:

  • Structural characterization : Use gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile compounds.
  • Stability studies : Employ differential scanning calorimetry (DSC) to assess thermal stability and accelerated degradation experiments under varying pH and temperature.
  • Quantitative analysis : HPLC with diode-array detection (DAD) or electrochemical detection ensures sensitivity for trace impurities .

Advanced Research Questions

Q. How should metabolic pathway studies for N-(pentan-2-ylidene)hydroxylamine be designed in mammalian models?

Methodological Answer:

  • In vitro systems : Incubate the compound with hepatic microsomes from relevant species (e.g., rat, human) in the presence of NADPH to simulate oxidative metabolism.
  • Enzyme induction : Pre-treat animals with CYP inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B) to isolate enzyme-specific contributions.
  • Metabolite identification : Use HPLC coupled with time-of-flight mass spectrometry (HPLC-TOF/MS) to detect and characterize metabolites (e.g., reduction products, hydroxylated derivatives) .

Q. What experimental strategies resolve contradictions in species-dependent metabolite profiles of N-substituted hydroxylamines?

Methodological Answer:

  • Cross-species microsomal assays : Compare metabolite formation rates between rats, rabbits, and humans to identify interspecies variations.
  • Enzyme inhibition : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways.
  • Advanced analytics : Apply tandem mass spectrometry (MS/MS) with isotopic labeling to confirm metabolite structures and quantify species-specific differences .

Q. How do redox conditions influence the degradation pathways of N-(pentan-2-ylidene)hydroxylamine?

Methodological Answer:

  • Redox cycling studies : Expose the compound to controlled oxygen/nitrogen environments and analyze degradation products via GC-MS for volatile species (e.g., alkanes, CO) or LC-MS for non-volatile residues.
  • Radiolytic degradation : Use gamma irradiation to simulate long-term stability under extreme conditions, followed by GC with flame ionization detection (FID) to quantify hydrogen and carbon monoxide .

Q. How can researchers mitigate artifact formation when using hydroxylamine derivatives in iron-oxyhydroxide-associated organic matter (OM) extraction?

Methodological Answer:

  • Alternative chelators : Replace hydroxylamine with sodium oxalate or citrate to avoid N/S-containing artifact formation.
  • Validation protocols : Employ Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) to distinguish native OM from reagent-derived artifacts.
  • Controlled pH : Conduct extractions at neutral pH to minimize non-enzymatic reactions between hydroxylamine and carbonyl-containing OM .

Q. What methodologies determine the role of specific CYP enzymes in N-(pentan-2-ylidene)hydroxylamine metabolism?

Methodological Answer:

  • Recombinant CYP systems : Incubate the compound with human recombinant CYP isoforms (e.g., CYP1A2, CYP2E1) to assess catalytic activity.
  • Kinetic assays : Measure metabolite formation rates using Michaelis-Menten kinetics to calculate enzyme affinity (Km) and catalytic efficiency (Vmax).
  • Immunoinhibition : Use monoclonal antibodies against specific CYPs to block metabolic pathways and confirm enzyme contributions .

Q. How should researchers address conflicting data on metabolite yields across experimental models?

Methodological Answer:

  • Interlaboratory validation : Replicate studies using standardized protocols (e.g., microsome preparation, incubation conditions).
  • Multi-omics integration : Combine metabolomics with proteomics to correlate enzyme expression levels with metabolite profiles.
  • Computational modeling : Apply kinetic modeling to predict species-specific metabolism and validate with in vitro data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.